molecular formula C12H9N3 B578050 4-(4-Aminopyridin-3-yl)benzonitrile CAS No. 1258620-63-1

4-(4-Aminopyridin-3-yl)benzonitrile

Cat. No. B578050
M. Wt: 195.225
InChI Key: LMXKFBBQTCXHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Aminopyridin-3-yl)benzonitrile is a chemical compound with the molecular formula C12H9N3 and a molecular weight of 195.22 . It is used for laboratory research purposes .


Molecular Structure Analysis

The molecular structure of 4-(4-Aminopyridin-3-yl)benzonitrile consists of a benzene ring attached to a pyridine ring via a nitrile group . The pyridine ring carries an amino group at the 4-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(4-Aminopyridin-3-yl)benzonitrile include a predicted boiling point of 429.6±35.0 °C . The density is predicted to be 1.24±0.1 g/cm3 . Unfortunately, the melting point and solubility are not specified .

Scientific Research Applications

1. Spectroscopic Characterization and Biological Activities

  • Summary of Application : This compound was studied using Density Functional Theory for its molecular structure. The study also included vibrational modes, natural bond orbital (NBO) analysis, and molecular electrostatic potential (MEP) mapping .
  • Methods of Application : The study involved computational and experimental analysis. The computational part involved Density Functional Theory calculations, while the experimental part involved spectroscopic characterization .
  • Results : The study found that the charge delocalization within the molecule could be studied through NBO analysis. The MEP map showed various active regions of the charge distribution on the chemical structure . The compound was also found to interact with Influenza endonuclease inhibitor in molecular docking studies .

2. Inhibitors of Lysine Specific Demethylase 1

  • Summary of Application : This compound was developed as a derivative to act as an inhibitor of lysine specific demethylase 1 .
  • Methods of Application : The study involved the development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives .
  • Results : The most active compound demonstrated a Kd value of 22 nM and a biochemical IC50 of 57 nM .

properties

IUPAC Name

4-(4-aminopyridin-3-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c13-7-9-1-3-10(4-2-9)11-8-15-6-5-12(11)14/h1-6,8H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXKFBBQTCXHDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=C(C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744825
Record name 4-(4-Aminopyridin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Aminopyridin-3-yl)benzonitrile

CAS RN

1258620-63-1
Record name 4-(4-Aminopyridin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.